molecular formula C10H13Cl2N3 B2804362 4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride CAS No. 1187929-18-5

4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

Cat. No. B2804362
CAS RN: 1187929-18-5
M. Wt: 246.14
InChI Key: XYSOBYOYMYBYTG-UHFFFAOYSA-N
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Description

“4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride” is a chemical compound with the CAS Number: 1187929-18-5 . It has a molecular weight of 246.14 . The compound appears as a yellow solid .


Synthesis Analysis

Imidazole derivatives have been synthesized through various methods over the years . For instance, one method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13Cl2N3 .


Chemical Reactions Analysis

Imidazole derivatives have been used in the synthesis of metal–organic frameworks (MOFs) for various applications, including sensing Fe (III) ions and ketone molecules .


Physical And Chemical Properties Analysis

The compound is a yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of functionalized benzimidazoimidazoles via a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach. This method is notable for its efficiency, yielding products in good to excellent yields under relatively mild conditions, highlighting its utility in constructing complex heterocyclic systems (Veltri et al., 2018).

Nucleophilic Aromatic Substitution Reactions

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, a compound related to 4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride, has been synthesized with good yield through nucleophilic aromatic substitution (SNAr) reactions. This showcases the compound's versatility in participating in reactions that form new bonds, expanding the toolkit for creating novel imidazole-containing molecules (Zinad et al., 2018).

Corrosion Inhibition Studies

Imidazole derivatives, including those related to this compound, have been synthesized and shown to exhibit significant corrosion inhibition efficacy on mild steel in acidic solutions. This application is crucial for industrial processes, highlighting the compound's potential in materials science and engineering (Prashanth et al., 2021).

Anticancer Research

Benzimidazoles bearing the imidazole nucleus, synthesized from related compounds, have been evaluated as potential anticancer agents. This indicates the relevance of this compound and its derivatives in medicinal chemistry, particularly in the development of new therapies for cancer (Rashid et al., 2012).

Cardiovascular Research

Imidazole derivatives have been explored for their cardiovascular effects, potentially serving as antihypertensive agents. This highlights the compound's application in pharmaceutical research, contributing to the development of new treatments for hypertension and related cardiovascular conditions (Touzeau et al., 2003).

Mechanism of Action

While the specific mechanism of action for “4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride” is not mentioned in the search results, imidazole derivatives are known to exhibit a broad range of biological activities .

Safety and Hazards

While specific safety data for “4-(1H-Imidazol-4-YL)-benzylamine dihydrochloride” was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

Imidazole derivatives have a broad range of applications in medicine, agriculture, and other fields . They are an important scaffold for a variety of applications, including natural products . The continued development of new synthetic routes and applications for imidazole derivatives is expected .

properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOBYOYMYBYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187929-18-5
Record name [4-(1H-imidazol-4-yl)phenyl]methanamine dihydrochloride
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